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Compound of Interest

Compound Name: C21H16ClFN4O4

Cat. No.: B12635021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a key synthesis pathway for Quizartinib, a

potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information compiled

herein is based on published scientific literature and is intended for an audience with a strong

background in organic chemistry and pharmaceutical synthesis.

I. Introduction
Quizartinib, with the molecular formula C21H16ClFN4O4, is a significant therapeutic agent in

the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3 internal

tandem duplication (ITD) mutations. Its synthesis involves a multi-step pathway, combining two

key heterocyclic fragments to construct the final complex molecule. This guide will focus on a

widely recognized synthetic route, detailing the reaction mechanisms, experimental protocols,

and quantitative data associated with each step.

II. Overall Synthesis Pathway
The synthesis of Quizartinib can be conceptually divided into the preparation of two primary

intermediates, which are then coupled in the final step. The overall pathway is depicted below.

Caption: Overall synthetic route for Quizartinib.

III. Detailed Synthesis Steps and Mechanisms
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This section provides a step-by-step description of the synthesis, including reaction

mechanisms and experimental protocols derived from the scientific literature.

Step 1: Synthesis of 4-[2-(4-
nitrophenoxy)ethyl]morpholine

Reaction: Nucleophilic substitution of the phenolic proton of 4-nitrophenol with 4-(2-

chloroethyl)morpholine.

Mechanism: The reaction proceeds via a Williamson ether synthesis mechanism. A base is

used to deprotonate the hydroxyl group of 4-nitrophenol, forming a phenoxide ion. This

nucleophile then attacks the electrophilic carbon of 4-(2-chloroethyl)morpholine, displacing

the chloride leaving group.

Experimental Protocol: 4-Nitrophenol is reacted with 4-(2-chloroethyl)morpholine

hydrochloride in the presence of a suitable base (e.g., potassium carbonate) and a solvent

like dimethylformamide (DMF). The reaction mixture is heated to drive the reaction to

completion. After cooling, the product is typically isolated by precipitation upon addition of

water, followed by filtration.

Step 2: Synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline
Reaction: Hydrogenation of the nitro group of 4-[2-(4-nitrophenoxy)ethyl]morpholine to an

aniline.

Mechanism: This is a catalytic hydrogenation reaction. The nitro compound is treated with

hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon

(Pd/C). The nitro group is reduced to a primary amine.

Experimental Protocol: 4-[2-(4-nitrophenoxy)ethyl]morpholine is dissolved in a suitable

solvent such as ethanol or methanol. A catalytic amount of 10% Pd/C is added, and the

mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation

apparatus) at room temperature. The reaction progress is monitored by techniques like TLC.

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield

the product.
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Step 3: Synthesis of 7-[2-(4-morpholinyl)ethoxy]-2-(4-
nitrophenyl)imidazo[2,1-b][1][2]benzothiazole

Reaction: A two-step cyclization process to form the core imidazo[2,1-b][1][2]benzothiazole

ring system.

Mechanism: While the specific one-pot, two-step mechanism is not fully elucidated in the

provided abstracts, it likely involves the formation of a 2-aminobenzothiazole intermediate

from 4-[2-(4-Morpholinyl)ethoxy]aniline and a thiocyanate source, followed by cyclization with

a 2-halo-4'-nitroacetophenone derivative.

Experimental Protocol: The aniline from the previous step is subjected to reaction conditions

that promote the formation of the fused heterocyclic system. This is a critical step in

constructing the core scaffold of Quizartinib.

Step 4: Synthesis of 4-[7-[2-(4-
Morpholinyl)ethoxy]imidazo[2,1-b][1][2]benzothiazole-2-
yl]aniline

Reaction: Reduction of the nitro group on the phenyl ring of the imidazobenzothiazole

intermediate.

Mechanism: Similar to the first reduction, this step can be achieved through various

reduction methods. A common and effective method is the use of a metal in the presence of

an acid or a salt, such as iron powder with ammonium chloride in a mixture of ethanol and

water. This method is often preferred in later stages of a synthesis due to its selectivity.

Experimental Protocol: The nitro-substituted imidazobenzothiazole is suspended in a mixture

of ethanol and water. Iron powder and ammonium chloride are added, and the mixture is

heated to reflux. After the reaction is complete, the iron salts are filtered off, and the product

is isolated from the filtrate.

Step 5: Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-
yl]carbamate
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Reaction: Formation of a carbamate from 3-amino-5-t-butyl-isoxazole and phenyl

chloroformate.

Mechanism: This is a nucleophilic acyl substitution reaction. The amino group of the

isoxazole acts as a nucleophile and attacks the carbonyl carbon of phenyl chloroformate.

The subsequent loss of the chloride ion results in the formation of the carbamate.

Experimental Protocol: 3-amino-5-t-butyl-isoxazole is dissolved in an appropriate aprotic

solvent. Phenyl chloroformate is added, often in the presence of a non-nucleophilic base like

pyridine or triethylamine to neutralize the HCl byproduct. The reaction is typically carried out

at or below room temperature.

Step 6: Synthesis of Quizartinib
Reaction: The final coupling of the two key fragments: 4-[7-[2-(4-

Morpholinyl)ethoxy]imidazo[2,1-b][1][2]benzothiazole-2-yl]aniline and Phenyl-[5-(t-

butyl)isoxazol-3-yl]carbamate.

Mechanism: The amino group of the imidazobenzothiazole derivative attacks the carbonyl

carbon of the carbamate, displacing the phenoxy group to form the final urea linkage of

Quizartinib.

Experimental Protocol: The two intermediates are reacted together in a suitable solvent. The

reaction may require heating to proceed at a reasonable rate. Upon completion, the product,

Quizartinib, is isolated and purified, often by crystallization, to achieve high purity.

IV. Quantitative Data
The following table summarizes the reported yields for the synthesis of Quizartinib and its key

intermediates.
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Step Reactants Product Yield (%) Reference

Synthesis of 2-

(4-

nitrophenyl)imida

zo[2,1-b][1]

[2]benzothiazol-

7-ol

(intermediate in

Step 3)

2-amino-6-

hydroxybenzothi

azole and 2-

bromo-1-(4-

nitrophenyl)ethan

-1-one

2-(4-

nitrophenyl)imida

zo[2,1-b][1]

[2]benzothiazol-

7-ol

46 [3]

Etherification

(part of Step 3)

2-(4-

nitrophenyl)imida

zo[2,1-b][1]

[2]benzothiazol-

7-ol and 4-(2-

chloroethyl)morp

holine

hydrochloride

7-[2-(4-

morpholinyl)etho

xy]-2-(4-

nitrophenyl)imida

zo[2,1-b][1]

[2]benzothiazole

95 [3]

Reduction of

Nitro-

imidazobenzothi

azole (Step 4)

7-[2-(4-

morpholinyl)etho

xy]-2-(4-

nitrophenyl)imida

zo[2,1-b][1]

[2]benzothiazole

4-[7-[2-(4-

Morpholinyl)etho

xy]imidazo[2,1-b]

[1]

[2]benzothiazole-

2-yl]aniline

54 [3]

Overall

Synthesis
4-Nitrophenol Quizartinib 55 [1]

V. Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis and the mechanism of action

of Quizartinib.

Caption: A generalized experimental workflow for the synthesis of Quizartinib.

Caption: Simplified signaling pathway illustrating the inhibitory action of Quizartinib on the FLT3

receptor.
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VI. Conclusion
The synthesis of Quizartinib is a complex but well-documented process that has been

optimized for efficiency and yield. The pathway described in this guide represents a viable

route for the production of this important pharmaceutical agent. Researchers and drug

development professionals can use this information as a foundation for further investigation

and process development. It is crucial to consult the primary literature for the most detailed and

up-to-date experimental procedures and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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